N-tert-Butyl-N-methylthiourea N-tert-Butyl-N-methylthiourea
Brand Name: Vulcanchem
CAS No.: 731742-74-8
VCID: VC16786274
InChI: InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9)
SMILES:
Molecular Formula: C6H14N2S
Molecular Weight: 146.26 g/mol

N-tert-Butyl-N-methylthiourea

CAS No.: 731742-74-8

Cat. No.: VC16786274

Molecular Formula: C6H14N2S

Molecular Weight: 146.26 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-N-methylthiourea - 731742-74-8

Specification

CAS No. 731742-74-8
Molecular Formula C6H14N2S
Molecular Weight 146.26 g/mol
IUPAC Name 1-tert-butyl-1-methylthiourea
Standard InChI InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9)
Standard InChI Key QZVRRTKNBOTKIY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N(C)C(=S)N

Introduction

Chemical Identity and Structural Properties

N-tert-Butyl-N-methylthiourea belongs to the thiourea family, where the thiourea functional group (NH2CSNH2\text{NH}_2\text{CSNH}_2) is substituted with a tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}) and a methyl group (CH3\text{CH}_3). Its IUPAC name is 1-tert-butyl-1-methylthiourea, and its structure is defined by the following attributes:

PropertyValue
Molecular FormulaC6H14N2S\text{C}_6\text{H}_{14}\text{N}_2\text{S}
Molecular Weight146.26 g/mol
CAS Registry Number731742-74-8
SMILES NotationCC(C)(C)N(C)C(=S)N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1
logP (Partition Coefficient)~2.5 (estimated)

The tert-butyl group confers steric bulk and lipophilicity, while the methyl group modulates electronic effects on the thiourea core. These features influence solubility, reactivity, and interactions with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-tert-Butyl-N-methylthiourea typically involves the reaction of tert-butylamine with methyl isothiocyanate in an aprotic solvent such as dichloromethane or toluene:

(CH3)3CNH2+CH3NCS(CH3)3C(CH3)NCSNH2(\text{CH}_3)_3\text{CNH}_2 + \text{CH}_3\text{NCS} \rightarrow (\text{CH}_3)_3\text{C}(\text{CH}_3)\text{NCSNH}_2

This exothermic reaction proceeds under mild conditions (20–40°C) and yields the product with high purity after aqueous workup . Industrial-scale production may employ continuous flow reactors to optimize efficiency and minimize byproducts.

tert-Butyl Group Precursors

The tert-butylamine precursor is often synthesized via dehydration of tert-butanol, a process analogous to methyl tert-butyl ether (MTBE) production. Isobutylene, a key intermediate in MTBE synthesis, can be dehydrogenated from isobutane and subsequently hydrated to tert-butanol . This overlap highlights the industrial relevance of tert-butyl-containing compounds.

Chemical Reactivity and Functional Transformations

N-tert-Butyl-N-methylthiourea participates in diverse reactions, driven by the nucleophilic thiourea sulfur and the electron-deficient carbonyl carbon:

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or m-chloroperbenzoic acid (mCPBA\text{mCPBA}) oxidizes the thiocarbonyl group to sulfoxides (R2SO\text{R}_2\text{SO}) or sulfones (R2SO2\text{R}_2\text{SO}_2) .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the thiourea to a thiol (R-SH\text{R-SH}) or amine (R-NH2\text{R-NH}_2), depending on conditions.

  • Alkylation: Reaction with alkyl halides (R-X\text{R-X}) yields S-alkylated derivatives, useful in medicinal chemistry .

Biological Activity and Mechanistic Insights

Hepatotoxicity and Metabolic Activation

Studies on structurally related thioureas, such as N-methylthiourea, reveal that metabolic activation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes generates reactive intermediates. In glutathione (GSH)-depleted mice, N-methylthiourea induces centrilobular hepatocyte necrosis and elevates serum alanine transaminase (ALT) levels . The tert-butyl group in N-tert-Butyl-N-methylthiourea may sterically hinder metabolic oxidation, potentially mitigating hepatotoxicity compared to its simpler analogs.

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
N,N’-Dimethylthiourea(CH3NH)2CS\text{(CH}_3\text{NH)}_2\text{CS}Lacks steric bulk, higher solubility
N-tert-Butyl-N-ethylthiourea(CH3)3C(C2H5)NCSNH2(\text{CH}_3)_3\text{C}(\text{C}_2\text{H}_5)\text{NCSNH}_2Longer alkyl chain alters lipophilicity
N-Benzyl-N-methylthioureaC6H5CH2(CH3)NCSNH2\text{C}_6\text{H}_5\text{CH}_2(\text{CH}_3)\text{NCSNH}_2Aromatic group enhances π-π interactions

The tert-butyl group in N-tert-Butyl-N-methylthiourea uniquely balances steric hindrance and lipophilicity, making it advantageous for targeting hydrophobic enzyme pockets .

Applications in Research and Industry

Organic Synthesis

The compound serves as a:

  • Building block for heterocyclic compounds (e.g., thiazoles).

  • Ligand in transition metal catalysis due to sulfur’s coordinating ability.

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